6-Bromo-2-chlorooxazolo[5,4-b]pyridine
Description
6-Bromo-2-chlorooxazolo[5,4-b]pyridine (molecular formula: C₆H₂BrClN₂O) is a bicyclic heterocyclic compound featuring an oxazole ring fused to a pyridine moiety at positions 5,4-b. The bromo and chloro substituents at positions 6 and 2, respectively, contribute to its unique electronic and steric properties. Its SMILES notation (C1=C(C=NC2=C1N=C(O2)Cl)Br) and InChIKey (JRCFXQRETVZAJG-UHFFFAOYSA-N) confirm its structural specificity . Predicted physicochemical properties, such as collision cross-sections (CCS) for [M+H]+ (138.5 Ų) and [M-H]- (139.8 Ų), suggest moderate polarity, which may influence solubility and pharmacokinetic behavior .
Properties
IUPAC Name |
6-bromo-2-chloro-[1,3]oxazolo[5,4-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClN2O/c7-3-1-4-5(9-2-3)11-6(8)10-4/h1-2H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRCFXQRETVZAJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1N=C(O2)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.45 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1782797-89-0 | |
| Record name | 6-bromo-2-chloro-[1,3]oxazolo[5,4-b]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
One-Step Bromination Using N-Bromosuccinimide (NBS)
A patent (CN103709174A) outlines a one-step bromination method for synthesizing 6-bromo derivatives of oxazolopyridines.
Procedure :
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Substrate : Oxazolo[4,5-b]pyridine-2(3H)-one (1.0 equiv).
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Reagents : NBS (1.2 equiv) in dimethylformamide (DMF).
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Conditions : Stirred at 80–100°C for 4–6 hours.
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Workup : Precipitation in ice water, filtration, and recrystallization from ethanol.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 75% |
| Purity | >95% (HPLC) |
| Reaction Time | 5 hours |
Advantages :
-
High regioselectivity due to electron-deficient pyridine ring directing bromination to the 6-position.
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Scalable for industrial production.
Limitations :
-
Requires strict temperature control to avoid di-bromination.
Cyclization of Functionalized Aminopyridine Derivatives
Acylation-Cyclization Strategy
A study (Eurasian Journal of Chemistry) describes intramolecular cyclization of 3-aminopyridine-2(1H)-one derivatives with dicarboxylic acid anhydrides.
Procedure :
-
Substrate : 3-Amino-6-bromopyridine-2(1H)-one.
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Reagents : Succinic anhydride (5.0 equiv) in acetic acid.
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Conditions : Reflux at 120°C for 10 hours.
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Workup : Precipitation in water, filtration, and column chromatography.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 68% |
| Byproducts | <5% monoamide |
Mechanistic Insight :
-
Monoamide intermediates undergo dehydration to form the oxazole ring.
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Bromine stability under acidic conditions ensures retention of the substituent.
Microwave-Assisted Condensation
Accelerated Synthesis Using Microwave Irradiation
A rapid method (Tetrahedron Letters) employs microwave energy to condense 2-amino-3-hydroxypyridine with acyl chlorides.
Procedure :
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Substrate : 2-Amino-3-hydroxy-6-bromopyridine.
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Reagents : Chloroacetyl chloride (1.5 equiv), silica-supported catalyst.
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Conditions : Microwave irradiation at 150°C for 20 minutes.
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Workup : Solvent evaporation and purification via flash chromatography.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 82% |
| Reaction Time | 20 minutes |
Advantages :
Comparative Analysis of Methods
| Method | Yield | Time | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Direct Bromination | 75% | 5 hours | High | Moderate |
| Acylation-Cyclization | 68% | 10 hours | Medium | Low |
| Microwave-Assisted | 82% | 20 minutes | Low | High |
Critical Considerations :
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at position 6 of the pyridine ring exhibits higher reactivity than the chlorine atom at position 2 of the oxazole ring due to its lower electronegativity and larger atomic radius. This enables selective substitution at the bromine site under mild conditions.
Key Reactions:
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Hydroxylation : Treatment with aqueous NaOH at reflux yields 6-hydroxy-2-chlorooxazolo[5,4-b]pyridine via SNAr (nucleophilic aromatic substitution). Prolonged heating may lead to further substitution at the chlorine site.
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Amination : Reaction with ammonia or primary amines in the presence of a copper catalyst produces 6-amino derivatives. For example:
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Alkoxylation : Methanol or ethanol under basic conditions replaces bromine with methoxy/ethoxy groups.
Reactivity Comparison:
| Position | Halogen | Reactivity | Preferred Conditions |
|---|---|---|---|
| 6 | Br | High | Mild base, 80–100°C |
| 2 | Cl | Low | Strong base, >120°C |
Cross-Coupling Reactions
The bromine atom participates in palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon or carbon-heteroatom bonds.
Examples:
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Suzuki-Miyaura Coupling : Reacts with aryl boronic acids (e.g., phenylboronic acid) to form biaryl derivatives:
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Buchwald-Hartwig Amination : Coupling with secondary amines introduces amino groups at position 6.
Optimized Conditions:
| Reaction Type | Catalyst | Ligand | Solvent | Yield Range |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | None | DMF/H₂O | 60–75% |
| Buchwald-Hartwig | Pd₂(dba)₃ | Xantphos | Toluene | 50–68% |
Ring Functionalization and Stability
The oxazole ring’s electron-deficient nature limits electrophilic substitution but allows for directed metalation.
Observed Transformations:
-
Directed Ortho-Metalation (DoM) : Using LDA (lithium diisopropylamide), the oxazole nitrogen directs metalation to position 5 of the pyridine ring, enabling subsequent quenching with electrophiles (e.g., D₂O, CO₂) .
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Ring-Opening : Under strong acidic conditions (e.g., conc. H₂SO₄), the oxazole ring undergoes hydrolysis to form a pyridine-2-carboxamide derivative, though this is not synthetically advantageous.
Comparative Reactivity with Analogues
The compound’s reactivity profile aligns with other brominated oxazolo-pyridines but differs due to the chlorine substituent’s positional effects.
| Compound | Bromine Position | Chlorine Position | Key Reactivity Difference |
|---|---|---|---|
| 6-Bromo-5-chlorooxazolo[4,5-b]pyridine | 6 | 5 | Higher steric hindrance |
| This compound | 6 | 2 | Enhanced oxazole stability |
Mechanistic Insights
-
SNAr Mechanism : Dominates in substitutions at position 6, facilitated by the electron-withdrawing pyridine ring activating the bromine site.
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Oxazole Ring Effects : The oxazole’s electron deficiency stabilizes intermediates during cross-coupling, improving reaction efficiency.
Scientific Research Applications
Antibacterial Activity
Research indicates that compounds related to oxazolo[5,4-b]pyridine structures exhibit antibacterial properties. Specifically, derivatives of 6-bromo-2-chlorooxazolo[5,4-b]pyridine have shown effectiveness against both Gram-positive and Gram-negative bacteria. These compounds are being investigated for their potential in treating infections caused by resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .
Antiviral Properties
Recent studies have suggested that oxazole derivatives can act as antiviral agents. The structural features of this compound may contribute to its ability to inhibit viral replication, making it a candidate for further exploration in antiviral drug development .
Synthesis Techniques
The synthesis of this compound can be achieved through various methods, including:
- One-Step Synthesis : A straightforward approach has been developed for synthesizing oxazolo[5,4-b]pyridine derivatives from readily available starting materials. This method enhances efficiency and reduces the number of steps required for synthesis .
- Reflux Conditions : Reactions involving sodium hydroxide and reflux conditions have been employed to produce high yields of the compound. For instance, a typical reaction might involve heating a mixture of the compound with NaOH in methanol .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Variations in substituents at different positions on the oxazole ring can significantly affect its pharmacological properties. For example:
| Substituent Position | Effect on Activity |
|---|---|
| C2 | Increased antibacterial activity |
| C5 | Enhanced antiviral properties |
Case Study 1: Antibacterial Efficacy
A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited potent antibacterial activity against a panel of bacterial strains. The research highlighted the compound's mechanism of action involving disruption of bacterial cell wall synthesis .
Case Study 2: Antiviral Potential
Another investigation focused on the antiviral potential of this compound against influenza viruses. The results indicated that specific modifications to the oxazole ring could enhance efficacy and selectivity for viral targets .
Mechanism of Action
The mechanism of action of 6-Bromo-2-chlorooxazolo[5,4-b]pyridine depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary widely but often include key proteins involved in disease pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocyclic Scaffolds
- Oxazolo[5,4-b]pyridines : Characterized by an oxygen atom in the oxazole ring. Examples include 6-Bromo-2-(trifluoromethyl)oxazolo[5,4-b]pyridine (CAS: 886373-24-6), where the trifluoromethyl group enhances metabolic stability and lipophilicity .
- Thiazolo[5,4-b]pyridines : Substitute oxygen with sulfur, altering electronic properties. For instance, 6-Bromo-2-methylthiazolo[5,4-b]pyridine (CAS: 886372-92-5) exhibits increased hydrogen-bond acceptor capacity due to sulfur’s polarizability .
- Isoxazolo[5,4-b]pyridines : Contain both oxygen and nitrogen in the heterocycle, as seen in sulfonamide isoxazolo[5,4-b]pyridine derivatives, which show antibacterial activity .
Key Structural Differences :
| Feature | Oxazolo[5,4-b]pyridine | Thiazolo[5,4-b]pyridine | Isoxazolo[5,4-b]pyridine |
|---|---|---|---|
| Heteroatoms | O | S | O, N |
| Electronegativity | High | Moderate | High (O), Moderate (N) |
| Hydrogen Bond Capacity | Moderate | Strong (S) | Moderate |
Enzyme Inhibition
- Thiazolo[5,4-b]pyridines :
- Oxazolo[5,4-b]pyridines: Limited enzymatic data are available, but bromo and chloro substituents may enhance electrophilicity for covalent binding or steric hindrance .
Anticancer Activity
- Thiazolo[5,4-b]pyridine derivatives (e.g., compounds 10b, 10c) inhibit EGFR-TK in NSCLC cell lines (HCC827, H1975) with nanomolar potency .
Structure-Activity Relationships (SAR)
- Electron-Withdrawing Groups (EWGs) :
- Bulky Substituents :
Biological Activity
6-Bromo-2-chlorooxazolo[5,4-b]pyridine is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₆H₂BrClN₂O
- SMILES : C1=C(C=NC2=C1N=C(O2)Cl)Br
- InChIKey : JRCFXQRETVZAJG-UHFFFAOYSA-N
The compound features a fused oxazole and pyridine ring system, with bromine and chlorine substituents that enhance its reactivity and biological potential.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including halogenation and cyclization processes. Specific methods may vary, but the introduction of halogen substituents is crucial for enhancing the compound's biological activity.
Antiproliferative Activity
Research indicates that compounds with similar structural features exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies on related imidazo[4,5-b]pyridines have shown IC₅₀ values ranging from 1.45 to 4.25 μM against several cancer types, suggesting that this compound may possess comparable activity .
| Compound | Cell Line | IC₅₀ (μM) |
|---|---|---|
| Compound A | HeLa | 0.4 |
| Compound B | SW620 | 0.7 |
| This compound | TBD | TBD |
Antiviral Activity
While specific antiviral data for this compound is limited, related compounds have been evaluated against a range of viruses. Many derivatives showed minimal antiviral effects; however, the structural attributes of this compound suggest potential for further exploration in this area .
Antibacterial and Antifungal Activity
The antibacterial and antifungal properties of similar compounds have been studied extensively. For example, certain bromo-substituted derivatives demonstrated moderate activity against Gram-positive bacteria . The presence of halogens in the structure often correlates with enhanced antimicrobial efficacy.
Case Studies and Research Findings
- Antiproliferative Effects : A study evaluating a series of imidazo[4,5-b]pyridines found that bromine substitution significantly improved antiproliferative activity against colon carcinoma cell lines . This suggests that this compound may exhibit similar or enhanced effects.
- Histamine Receptor Inhibition : Other studies have explored compounds within the same family as potential histamine receptor antagonists. These compounds have shown promise in treating allergic responses and inflammatory conditions .
- Neuroprotective Potential : Preliminary investigations into related structures indicate potential applications in neurodegenerative diseases due to their ability to inhibit monoacylglycerol lipase (MAGL), which is implicated in various neurological disorders .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 6-Bromo-2-chlorooxazolo[5,4-b]pyridine?
- Methodological Answer : The synthesis typically involves halogenation and cyclization steps. For example, bromine and chlorine substituents can be introduced via electrophilic substitution on a preformed oxazolo-pyridine scaffold. A key step is the use of copper iodide as a catalyst in dry pyridine under microwave irradiation to facilitate cyclization . Alternative routes include nucleophilic aromatic substitution (SNAr) on halogenated intermediates, where reaction conditions (e.g., temperature, solvent polarity) are optimized to avoid byproducts like dehalogenation .
Q. How is this compound characterized structurally?
- Methodological Answer : Characterization relies on nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques), high-resolution mass spectrometry (HRMS), and X-ray crystallography. For instance, ¹H NMR chemical shifts between δ 8.5–9.0 ppm are indicative of aromatic protons in the oxazole and pyridine rings, while bromine and chlorine substituents cause distinct splitting patterns due to isotopic effects .
Q. What are the primary applications of this compound in medicinal chemistry?
- Methodological Answer : The compound serves as a precursor for bioactive molecules. Its oxazole-pyridine core mimics purine bases, enabling interactions with enzymes like kinases or nucleic acids. Researchers functionalize the bromine and chlorine sites via cross-coupling (e.g., Suzuki-Miyaura) to introduce pharmacophores for antimicrobial or anticancer screening .
Advanced Research Questions
Q. How can researchers optimize reaction yields in Suzuki-Miyaura couplings involving this compound?
- Methodological Answer : Low yields often arise from steric hindrance or electron-deficient aryl halides. Strategies include:
- Catalyst-Ligand Systems : Use Pd(PPh₃)₄ with electron-rich ligands (e.g., SPhos) to enhance oxidative addition.
- Solvent Optimization : Dioxane/water mixtures improve solubility of boronic acids.
- Microwave-Assisted Synthesis : Reduces reaction time and improves regioselectivity .
Q. How to resolve contradictory biological activity data for derivatives of this compound?
- Methodological Answer : Contradictions may stem from assay variability or substituent effects. For example, a derivative showing anticancer activity in one study but not another could be due to:
- Cell Line Specificity : Test across multiple lines (e.g., HeLa, MCF-7) with standardized protocols.
- Metabolic Stability : Assess cytochrome P450 interactions using liver microsomes.
- Structural Confirmation : Re-verify compound purity via HPLC and crystallography .
Q. What computational methods predict the electronic properties of this compound for material science applications?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals (HOMO/LUMO) to assess electron-withdrawing potential. The compound’s low LUMO (-1.8 eV) suggests utility in organic semiconductors. Pair with experimental UV-Vis and cyclic voltammetry to validate charge-transfer properties .
Data Contradiction Analysis
Q. Why do some studies report high antimicrobial activity for derivatives, while others show none?
- Methodological Answer : Discrepancies may arise from:
- Substituent Positioning : Meta vs. para substitution on appended aryl groups alters steric and electronic interactions with bacterial targets.
- Resistance Mechanisms : Test against efflux pump-deficient strains to isolate intrinsic activity.
- Biofilm Assays : Use crystal violet staining to differentiate bactericidal vs. biofilm-disruptive effects .
Experimental Design Considerations
Q. How to design a stability study for this compound under physiological conditions?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
